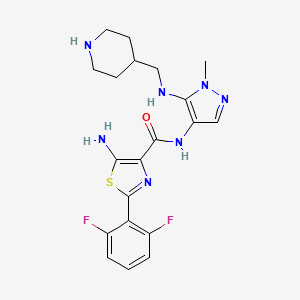![molecular formula C30H30O8 B10836839 3-Methyl-5-(2-methylpropyl)-2-[1,4,6,7-tetrahydroxy-3-methyl-5-(2-methylpropyl)naphthalen-2-yl]naphthalene-1,4,6,7-tetrone](/img/structure/B10836839.png)
3-Methyl-5-(2-methylpropyl)-2-[1,4,6,7-tetrahydroxy-3-methyl-5-(2-methylpropyl)naphthalen-2-yl]naphthalene-1,4,6,7-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
US8937193-compound-6b is a small molecular drug known for its potential therapeutic applications, particularly in the field of oncology. It is a derivative of apogossypolone and functions as an inhibitor of the Bcl-2-related protein A1 (BCL2A1), which is involved in the regulation of apoptosis .
Preparation Methods
The synthesis of US8937193-compound-6b involves a multi-step process. The synthetic route typically includes the following steps:
Formation of the core structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional group modifications:
Purification and isolation: The final product is purified and isolated using techniques such as chromatography.
Industrial production methods for US8937193-compound-6b are optimized to ensure high yield and purity. These methods often involve continuous flow processes and the use of advanced purification techniques to meet the stringent requirements of pharmaceutical manufacturing .
Chemical Reactions Analysis
US8937193-compound-6b undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others to modify its properties.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
US8937193-compound-6b has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of chemical reactivity and reaction mechanisms.
Biology: The compound is used to study the regulation of apoptosis and the role of BCL2A1 in cell survival.
Medicine: US8937193-compound-6b is being investigated for its potential as an anticancer agent, particularly in the treatment of cancers that overexpress BCL2A1.
Mechanism of Action
The mechanism of action of US8937193-compound-6b involves the inhibition of BCL2A1, a protein that plays a key role in the regulation of apoptosis. By inhibiting BCL2A1, the compound promotes the activation of pro-apoptotic pathways, leading to the induction of cell death in cancer cells. This mechanism makes it a promising candidate for the treatment of cancers that are resistant to conventional therapies .
Comparison with Similar Compounds
US8937193-compound-6b is unique in its high selectivity and potency as a BCL2A1 inhibitor. Similar compounds include:
Apogossypolone: The parent compound from which US8937193-compound-6b is derived.
Gossypol: Another BCL2 inhibitor with a broader spectrum of activity.
ABT-737: A potent BCL2 inhibitor with a different mechanism of action.
Compared to these compounds, US8937193-compound-6b offers improved selectivity and brain penetration, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C30H30O8 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
3-methyl-5-(2-methylpropyl)-2-[1,4,6,7-tetrahydroxy-3-methyl-5-(2-methylpropyl)naphthalen-2-yl]naphthalene-1,4,6,7-tetrone |
InChI |
InChI=1S/C30H30O8/c1-11(2)7-15-23-17(9-19(31)27(15)35)29(37)21(13(5)25(23)33)22-14(6)26(34)24-16(8-12(3)4)28(36)20(32)10-18(24)30(22)38/h9-12,31,33,35,37H,7-8H2,1-6H3 |
InChI Key |
WDQZGCJOCKBUQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC(=O)C(=O)C(=C2C1=O)CC(C)C)C3=C(C4=CC(=C(C(=C4C(=C3C)O)CC(C)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(3R,4R)-3-amino-4-hydroxypiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B10836765.png)
![7-Bromo-1,10-dihydropyrrolo[2,3-a]carbazole](/img/structure/B10836773.png)

![N-[4-[(3R,4R)-3-amino-4-fluoropiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B10836790.png)

![5-[[6-(1,3-Difluoropropan-2-yloxy)-1-(1-formylpiperidin-4-yl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-2-phenylbenzonitrile](/img/structure/B10836799.png)
![ethyl N-[4-[[4-amino-7-(2-methoxypyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-5-carbonyl]amino]cyclohexyl]carbamate](/img/structure/B10836802.png)
![2-[[2-hydroxy-4-(4-methylphenyl)benzoyl]amino]acetic acid](/img/structure/B10836808.png)
![6-(4-fluorophenyl)sulfanyl-2-(1H-indol-5-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B10836811.png)


![1-[(4-Aminophenyl)methyl]-3-[2-[2-(2-chlorophenyl)pyrrolidin-1-yl]-2-oxoethyl]urea](/img/structure/B10836825.png)
![1-[(4-Aminophenyl)methyl]-3-[2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]urea](/img/structure/B10836826.png)
![3-[(1,3-Dibenzyl-5-hydroxy-2-oxo-8-pyridin-3-yl-1,2-dihydro-[1,7]naphthyridine-6-carbonyl)-amino]-propionic acid](/img/structure/B10836831.png)
